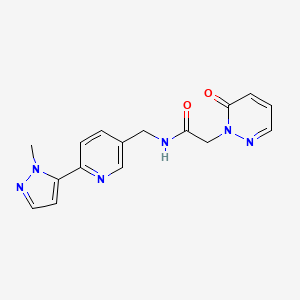

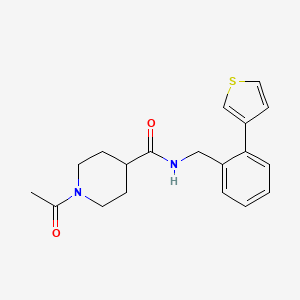

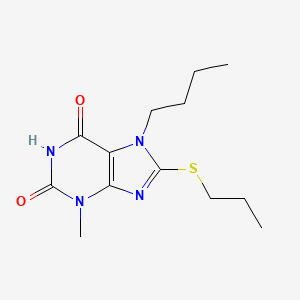

![molecular formula C18H10F3N3O2 B2800261 5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 832741-14-7](/img/structure/B2800261.png)

5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 832741-14-7 . It has a molecular weight of 357.29 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound includes a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its Inchi Code is 1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available data.科学的研究の応用

Synthesis and Biological Activity

The compound has been involved in the synthesis of derivatives with notable biological activities. For instance, its derivatives exhibit effective inhibition on the proliferation of certain cancer cell lines. The specific synthesis process involves condensation reactions and saponification steps, leading to compounds that have been structurally characterized and tested for their anticancer properties (Liu et al., 2016).

CDK2 Inhibition and Anti-Proliferative Activity

Derivatives of this compound have shown significant in vitro inhibition of the CDK2 enzyme, a critical regulator of cell cycle progression, and displayed cytotoxicity against various human cancer cell lines. The design, synthesis, and evaluation of these derivatives have provided insights into the structural requirements for CDK2 inhibitory activity and highlighted their potential as anticancer agents (Abdel-Rahman et al., 2021).

Antibacterial and Antifungal Activities

Synthesized derivatives have been tested for their in vitro antibacterial and antifungal activities, displaying effectiveness against both Gram-positive and Gram-negative bacterial strains as well as various fungal strains. This demonstrates the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2017).

Photocatalytic Hydrogen Production

The incorporation of derivatives into photocatalytic systems for hydrogen production from water under visible light has been explored. The novel ligands based on naphthalene derivatives enhance the photocatalytic efficiency of TiO2 semiconductors, offering a promising approach to harness solar energy for sustainable hydrogen production (Bala et al., 2014).

Anti-Inflammatory Activity

Compounds synthesized from this chemical structure have been evaluated for their anti-inflammatory activity, showing promise in the treatment of inflammation-related conditions. The evaluation was performed using the carrageenan-induced paw edema method, indicating the therapeutic potential of these compounds in managing inflammation (Shroff et al., 2017).

作用機序

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may interact with its targets through a similar mechanism .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cdk2, a key regulator of cell cycle progression . This suggests that the compound may have effects on cell cycle regulation and other related pathways.

Pharmacokinetics

The compound’s molecular weight of 35729 suggests that it may have suitable pharmacokinetic properties for drug development, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Result of Action

Given its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may have similar effects, such as inhibition of cell proliferation and induction of apoptosis .

特性

IUPAC Name |

5-naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQQLJUPTMKLQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=NN4C(=C3)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

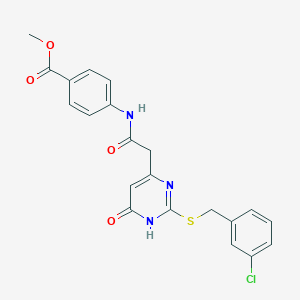

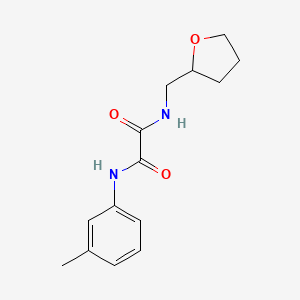

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)

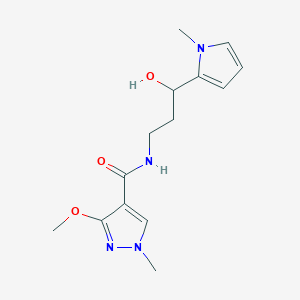

![[1-(2-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B2800200.png)

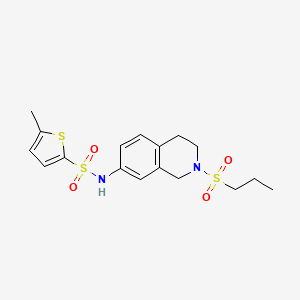

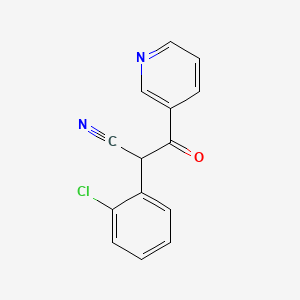

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2800201.png)